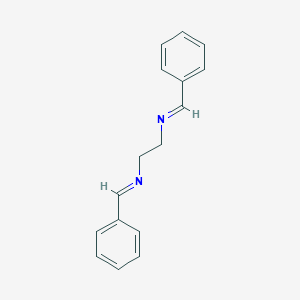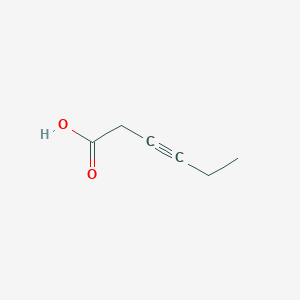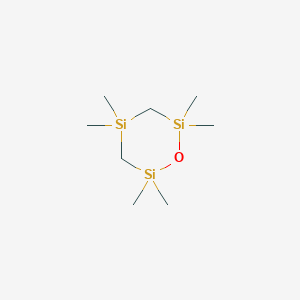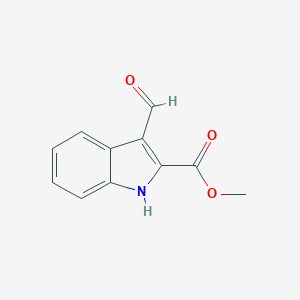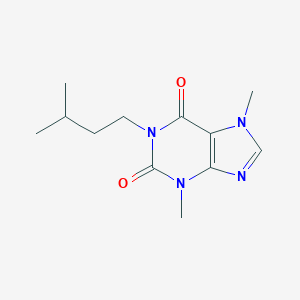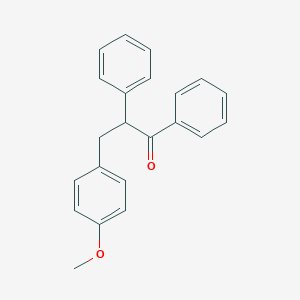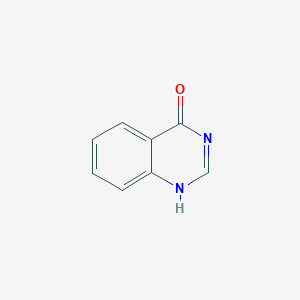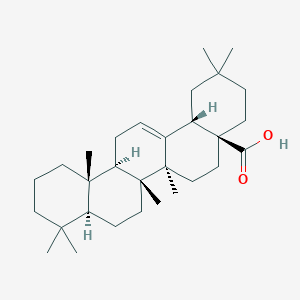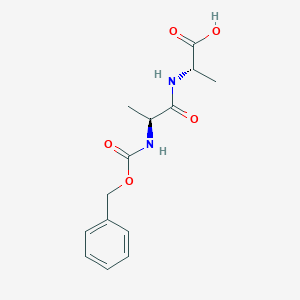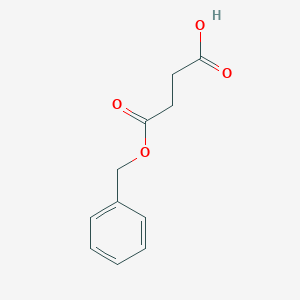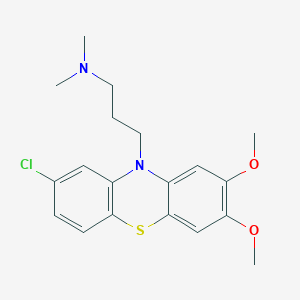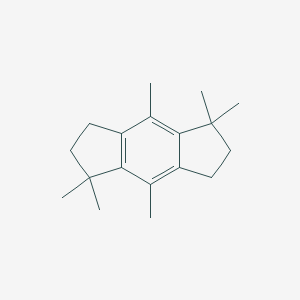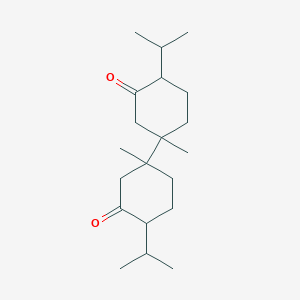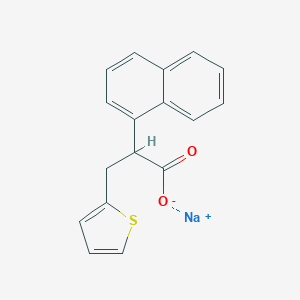
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as SNT and is a derivative of naphthaleneacetic acid. SNT is a white powder that is soluble in water and has a molecular weight of 321.38 g/mol.
Wirkmechanismus
The exact mechanism of action of SNT is not fully understood. However, studies have suggested that SNT may act as a modulator of certain enzymes and receptors in the body. SNT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. SNT has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
SNT has been shown to have various biochemical and physiological effects. In vitro studies have shown that SNT can inhibit the proliferation of cancer cells and induce apoptosis. SNT has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In vivo studies have shown that SNT can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SNT in lab experiments is its versatility. SNT can be used in various assays to study the activity of enzymes and receptors. SNT is also relatively easy to synthesize and purify. However, one of the limitations of using SNT is its solubility. SNT is only soluble in water at a pH greater than 7. This can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of SNT. One of the areas of interest is the potential use of SNT in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of SNT in cancer cells and to evaluate its efficacy in animal models. Another area of interest is the potential use of SNT in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that SNT can activate PPAR gamma, which is involved in the regulation of glucose and lipid metabolism. Further studies are needed to evaluate the potential of SNT as a therapeutic agent for metabolic disorders.
Conclusion:
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has potential applications in various fields such as agriculture, medicine, and biochemistry. SNT has been shown to have anti-inflammatory and analgesic properties and can inhibit the proliferation of cancer cells. SNT is relatively easy to synthesize and purify, but its solubility can limit its use in certain assays. Future studies are needed to evaluate the potential of SNT as a therapeutic agent for cancer and metabolic disorders.
Synthesemethoden
The synthesis of SNT involves the reaction of 2-thiophenemethyl chloride with 1-naphthylacetic acid in the presence of sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or ethanol. The product is then purified by recrystallization to obtain pure SNT.
Wissenschaftliche Forschungsanwendungen
SNT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biochemistry. In agriculture, SNT has been shown to promote plant growth and increase crop yield. SNT also has potential applications in medicine as it has been shown to have anti-inflammatory and analgesic properties. In biochemistry, SNT has been used as a tool to study the mechanism of action of certain enzymes.
Eigenschaften
CAS-Nummer |
1090-07-9 |
|---|---|
Produktname |
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate |
Molekularformel |
C17H13NaO2S |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
BIZNPARPIXOXET-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Synonyme |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



